Butyl 3-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino)benzoate is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. This specific compound has a complex structure that includes a butyl ester, a pyrimidinone ring, and a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 6-oxo-4-propyl-1,6-dihydropyrimidin-2-amine with butyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced compounds with altered functional groups.
Scientific Research Applications
Butyl 3-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-ureido-4-methyl-pyrimidinone derivatives
- Benzanilides with different substituents
- Other pyrimidinone-based compounds
Uniqueness
Butyl 3-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
butyl 3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate |
InChI |
InChI=1S/C18H23N3O3/c1-3-5-10-24-17(23)13-8-6-9-15(11-13)20-18-19-14(7-4-2)12-16(22)21-18/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
RAKSMIAVHPOCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC2=NC(=CC(=O)N2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.